6,7-Dehydrohyoscyamine

描述

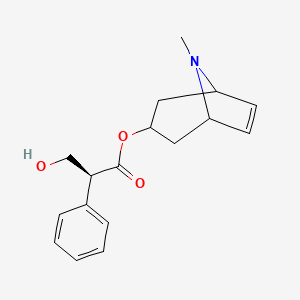

6,7-Dehydrohyoscyamine (CAS: 61616-97-5; molecular weight: 223.9 g/mol) is a tropane alkaloid characterized by a double bond between positions C6 and C7 of the tropane ring . It has been reported in plants of the Solanaceae family, including Datura stramonium and Hyoscyamus species, where it was historically proposed as an intermediate in scopolamine biosynthesis . However, its role remains debated due to conflicting biochemical evidence .

属性

CAS 编号 |

61616-97-5 |

|---|---|

分子式 |

C17H21NO3 |

分子量 |

287.359 |

IUPAC 名称 |

(8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-8,13-16,19H,9-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

InChI 键 |

NZJZSPMNEYIORP-LGGPCSOHSA-N |

SMILES |

CN1C2CC(CC1C=C2)OC(=O)C(CO)C3=CC=CC=C3 |

同义词 |

6,7-Didehydrohyoscyamine; 3(S)-endo]-α-(Hydroxymethyl)benzeneacetic Acid, 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester; 6,7-Dehydrohyoscyamine |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Related Tropane Alkaloids

Role of 6,7-Dehydrohyoscyamine

Early studies proposed that hyoscyamine is dehydrogenated to this compound, which is subsequently epoxidized to scopolamine . Isotopic labeling using $^{18}$O confirmed that scopolamine retains oxygen from 6β-hydroxyhyoscyamine, bypassing a dehydration step that would produce this compound .

Key Competitors in the Pathway

- 6β-Hydroxyhyoscyamine : This compound is the direct precursor to scopolamine. Enzymatic studies show H6H catalyzes hydroxylation at C6, followed by epoxidation without dehydration .

Species-Specific Variations

Research Findings and Controversies

Evidence Against this compound as an Intermediate

- Enzymatic Specificity : H6H from Atropa belladonna exhibits low catalytic efficiency for oxidizing this compound, favoring direct epoxidation of 6β-hydroxyhyoscyamine .

- Oxygen Retention : $^{18}$O-labeled 6β-hydroxyhyoscyamine retains isotopic oxygen in scopolamine, excluding a dehydration-rehydration mechanism .

Evidence for Alternative Roles

- Taxonomic Marker: Its presence in Datura but absence in Duboisia underscores phylogenetic differences in alkaloid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。